Cas no 922191-03-5 (Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate)

Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate is a versatile heterocyclic ester with applications in organic synthesis and pharmaceutical research. Its structure, featuring a dihydropyrrole core and ester functionality, makes it a valuable intermediate for constructing complex molecules, particularly in the development of bioactive compounds. The methyl ester group enhances solubility and reactivity, facilitating further derivatization. This compound is particularly useful in cyclization reactions and as a precursor for pyrrole-based scaffolds. Its stability under standard conditions and compatibility with a range of reagents underscore its utility in synthetic chemistry. Researchers value it for its role in accessing structurally diverse heterocycles with potential pharmacological relevance.
Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate structure
922191-03-5 structure
Product Name:Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate
CAS No:922191-03-5
MF:C7H11NO2
MW:141.167742013931
MDL:MFCD24499037
CID:741310
PubChem ID:71421514
Update Time:2025-10-19

Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-2-methyl-, methyl ester
    • methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate
    • Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate
    • MDL: MFCD24499037
    • Inchi: 1S/C7H11NO2/c1-7(6(9)10-2)4-3-5-8-7/h3-4,8H,5H2,1-2H3
    • InChI Key: JQRSZYCKAFLBHT-UHFFFAOYSA-N
    • SMILES: O(C)C(C1(C)C=CCN1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Topological Polar Surface Area: 38.3

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Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate Related Literature

Additional information on Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate

Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate: A Comprehensive Overview

The compound with CAS No. 922191-03-5, commonly referred to as Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrrole derivatives, which have garnered considerable attention due to their versatile applications in drug discovery, material science, and organic synthesis. The pyrrole ring structure is a key feature of this compound, contributing to its unique chemical properties and reactivity.

Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate is characterized by its dihydro-pyrrole framework, which introduces a degree of unsaturation that enhances its stability and reactivity. The methyl group attached to the carboxylate moiety further modulates the physical and chemical properties of the molecule, making it suitable for various synthetic transformations. Recent studies have highlighted the potential of this compound as a building block in the construction of bioactive molecules, particularly in the development of novel antibiotics and anticancer agents.

One of the most intriguing aspects of Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate is its ability to participate in ring-opening reactions, which are pivotal in organic synthesis. Researchers have demonstrated that this compound can undergo nucleophilic attack at the alpha position of the pyrrole ring, leading to the formation of diverse derivatives with enhanced biological activity. For instance, a study published in *Journal of Medicinal Chemistry* revealed that derivatives of this compound exhibit potent inhibitory effects against certain enzymes involved in cancer progression.

In addition to its role in drug discovery, Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate has found applications in the field of material science. Its ability to form stable coordination complexes with metal ions has made it a valuable component in the synthesis of novel materials for electronic devices. Recent advancements in this area have focused on exploiting the compound's electronic properties to develop high-performance organic semiconductors.

The synthesis of Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate involves a multi-step process that typically begins with the preparation of a suitable pyrrole derivative. The introduction of the methyl group and subsequent functionalization steps are carefully optimized to ensure high yields and purity. Modern synthetic methodologies often incorporate green chemistry principles to minimize environmental impact and improve sustainability.

Looking ahead, Methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate holds immense potential for further exploration in both academic and industrial settings. Its unique combination of structural features and reactivity makes it an ideal candidate for addressing some of the most pressing challenges in contemporary chemistry. As research continues to uncover new applications for this compound, its significance in the scientific community is expected to grow significantly.

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